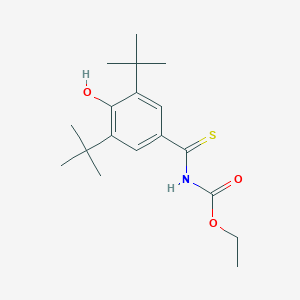
Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a carbamate group, a thioamide linkage, and a phenolic moiety substituted with tert-butyl groups. These structural elements contribute to its stability and reactivity, making it a subject of interest in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate typically involves the following steps:
Formation of the Phenolic Intermediate: The starting material, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, is synthesized through the alkylation of hydroquinone with tert-butyl bromide in the presence of a base such as potassium carbonate.
Thioamide Formation: The phenolic intermediate is then reacted with thioamide reagents, such as thiourea, under acidic conditions to form the thioamide linkage.
Carbamate Formation: The final step involves the reaction of the thioamide intermediate with ethyl chloroformate in the presence of a base like triethylamine to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The thioamide linkage can be reduced to form corresponding amines.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Biology: Investigated for its antioxidant properties due to the phenolic group.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in materials science for enhancing the stability and performance of polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can scavenge free radicals, providing antioxidant effects. The thioamide linkage can interact with metal ions, influencing enzymatic activities and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butylated Hydroxytoluene (BHT): A phenolic antioxidant with similar tert-butyl substitutions.
Ethyl N-(4-hydroxyphenyl)carbamate: A simpler carbamate derivative with a phenolic group.
Uniqueness
Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate is unique due to its combined structural features of a phenolic group, thioamide linkage, and carbamate group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
ethyl N-(3,5-ditert-butyl-4-hydroxybenzenecarbothioyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-8-22-16(21)19-15(23)11-9-12(17(2,3)4)14(20)13(10-11)18(5,6)7/h9-10,20H,8H2,1-7H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRVCMAZZGZARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














